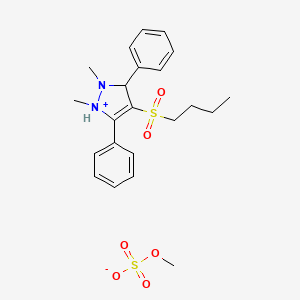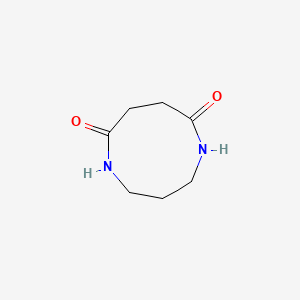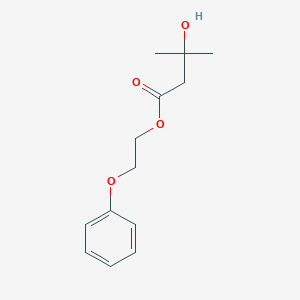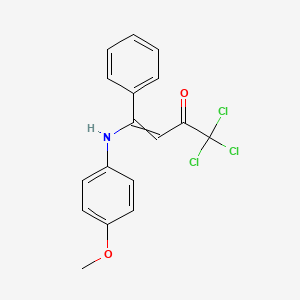
N-(Ethanethioylcarbamoyl)-4-methyl-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Ethanethioylcarbamoyl)-4-methyl-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethanethioylcarbamoyl group attached to a 4-methyl-benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethanethioylcarbamoyl)-4-methyl-benzamide typically involves the reaction of 4-methyl-benzoyl chloride with ethanethioylcarbamic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated systems for purification and isolation can streamline the production process and ensure consistent quality of the final product.
化学反応の分析
Types of Reactions
N-(Ethanethioylcarbamoyl)-4-methyl-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ethanethioyl group to an ethyl group, altering the compound’s properties.
Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce ethyl-substituted derivatives. Substitution reactions can lead to a variety of functionalized benzamides with different chemical and physical properties.
科学的研究の応用
N-(Ethanethioylcarbamoyl)-4-methyl-benzamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(Ethanethioylcarbamoyl)-4-methyl-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.
類似化合物との比較
Similar Compounds
N-(Ethanethioylcarbamoyl)-benzamide: Lacks the 4-methyl group, which may affect its reactivity and binding properties.
N-(Ethanethioylcarbamoyl)-4-chloro-benzamide: Contains a chlorine atom instead of a methyl group, leading to different chemical and biological properties.
N-(Ethanethioylcarbamoyl)-4-methoxy-benzamide: The presence of a methoxy group can influence the compound’s solubility and reactivity.
Uniqueness
N-(Ethanethioylcarbamoyl)-4-methyl-benzamide is unique due to the presence of both the ethanethioylcarbamoyl group and the 4-methyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
特性
CAS番号 |
58554-20-4 |
|---|---|
分子式 |
C11H12N2O2S |
分子量 |
236.29 g/mol |
IUPAC名 |
N-(ethanethioylcarbamoyl)-4-methylbenzamide |
InChI |
InChI=1S/C11H12N2O2S/c1-7-3-5-9(6-4-7)10(14)13-11(15)12-8(2)16/h3-6H,1-2H3,(H2,12,13,14,15,16) |
InChIキー |
OTYGBQNBKIHLEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC(=O)NC(=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)







![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)


